molecular formula C21H18N2O4S B3006531 4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-46-9

4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B3006531
CAS No.: 922061-46-9
M. Wt: 394.45
InChI Key: RVPUBHCYZRTNQB-UHFFFAOYSA-N
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Description

4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • A study highlights the potential of similar compounds in photodynamic therapy, particularly in treating cancer. Zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it useful for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Molecular Structure

  • The compound is involved in the synthesis of various novel structures. For instance, annulation of cyclic imine dibenzo[b,f][1,4]oxazepines has been achieved to create pentacyclic benzo-δ-phospholactams, which are significant in synthetic chemistry (Luo & Xu, 2020).

Anticancer Activity

  • Derivatives of benzenesulfonamides, including those similar to the queried compound, have been explored for their anticancer properties. For instance, 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives show remarkable activity against various human tumor cell lines (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Catalysis and Chemical Reactions

  • The compound is involved in catalytic processes like the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This process aids in synthesizing chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Environmental Contamination Analysis

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a dopamine D2 receptor antagonist. This could include studies on its pharmacokinetics, efficacy, and safety in preclinical and clinical trials .

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the normal functioning of the neural pathways where these receptors are present.

Properties

IUPAC Name

4-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-7-10-16(11-8-14)28(25,26)22-15-9-12-19-17(13-15)21(24)23(2)18-5-3-4-6-20(18)27-19/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPUBHCYZRTNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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